Cytotoxicity Profile in MCF-7 Breast Cancer Cells: N-Allyl vs. N,N-Diallyl Analog
In a study evaluating structurally related pyrrolidine carboxamides, the N-allyl derivative (free base of target compound) exhibited an IC50 of approximately 15 µM against the MCF-7 breast cancer cell line . This activity is notably distinct from the N,N-diallyl analog (N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride), which showed an IC50 of 6.46 µM in a separate assay context (HCT116 colon cancer cells), indicating that substitution pattern (mono- vs. di-allyl) significantly impacts potency and cellular selectivity .
| Evidence Dimension | Cytotoxicity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | ~15 µM (MCF-7 breast cancer cells) |
| Comparator Or Baseline | N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride: IC50 = 6.46 ± 2.84 µM (HCT116 colon cancer cells) |
| Quantified Difference | 2.3-fold lower potency (note: different cell lines confound direct comparison) |
| Conditions | MTT assay; MCF-7 (target) vs. HCT116 (comparator); in vitro cell culture |
Why This Matters
This data suggests that the mono-allyl derivative may offer a distinct therapeutic window or target preference compared to its di-allyl counterpart, guiding selection for specific oncology SAR studies.
